2-Methyl-3-hexanone

Description

This compound is a ketone.

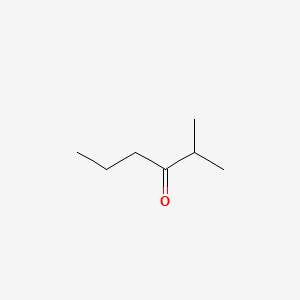

Structure

3D Structure

Properties

IUPAC Name |

2-methylhexan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-4-5-7(8)6(2)3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGGFWFRAWSMBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073380 | |

| Record name | 2-Methyl-3-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [MP Biomedicals MSDS] | |

| Record name | 2-Methyl-3-hexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11480 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7379-12-6 | |

| Record name | 2-Methyl-3-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7379-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexanone, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007379126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylhexan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-3-hexanone (CAS: 7379-12-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-3-hexanone (CAS number 7379-12-6), a versatile ketone with applications in various chemical and industrial fields. This document collates critical data on its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and relevant safety and handling information. The information is presented in a structured format, including data tables and process diagrams, to serve as a practical resource for laboratory and research applications.

Chemical and Physical Properties

This compound is a colorless liquid characterized by a sweet, fruity odor.[1] It is a flammable liquid and should be handled with appropriate safety precautions.[1][2] The compound is soluble in organic solvents but has limited solubility in water.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7379-12-6 | [2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17] |

| Molecular Formula | C₇H₁₄O | [3][4][5][6][7][9][10][11][13][15][18] |

| Molecular Weight | 114.19 g/mol | [3][4][5][6][9][10][13] |

| Appearance | Colorless to almost colorless clear liquid | [1][3] |

| Odor | Sweet, fruity | [3] |

| Density | 0.825 g/mL at 25 °C (lit.) | [5][11] |

| Boiling Point | 131-132 °C (lit.) | [19][5][11] |

| Flash Point | 75 °F (23.89 °C) | [4][19][10] |

| Refractive Index (n20/D) | 1.406 (lit.) | [19][5][10][11] |

| Water Solubility | Slightly soluble | [1] |

| InChI Key | HIGGFWFRAWSMBR-UHFFFAOYSA-N | [1][3][6][20][21] |

| SMILES | CCCC(=O)C(C)C | [1][3][11][21] |

Synthesis of this compound

A common method for the synthesis of this compound involves a Grignard reaction followed by oxidation.[8][22] The general workflow is depicted below.

Experimental Protocol: Grignard Reaction

This protocol describes the synthesis of the intermediate alcohol, 2-methyl-3-hexanol, from isovaleraldehyde and ethylmagnesium bromide.[8][22]

Materials:

-

Isovaleraldehyde

-

Ethylmagnesium bromide (in a suitable ether solvent like THF)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Magnesium sulfate (anhydrous)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

In the flask, dissolve isovaleraldehyde in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Add the ethylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution of the aldehyde. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-methyl-3-hexanol.

Experimental Protocol: Oxidation of 2-Methyl-3-hexanol

This protocol outlines the oxidation of 2-methyl-3-hexanol to the target ketone, this compound.[22]

Materials:

-

Crude 2-methyl-3-hexanol

-

Pyridinium chlorochromate (PCC) or an alternative oxidizing agent (e.g., sodium hypochlorite with a TEMPO catalyst)

-

Dichloromethane (anhydrous)

-

Silica gel

Procedure:

-

In a round-bottom flask, suspend PCC in anhydrous dichloromethane.

-

To this suspension, add a solution of 2-methyl-3-hexanol in dichloromethane dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by fractional distillation.

Analytical Methods

The identity and purity of this compound can be confirmed using various spectroscopic and chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. The Kovats retention index for this compound on a standard non-polar column is approximately 820.[6][15] The mass spectrum is characterized by a molecular ion peak and specific fragmentation patterns.[9]

Table 2: Key Mass Spectrometry Peaks for this compound

| m/z | Relative Intensity | Possible Fragment |

| 43 | High | [CH₃CO]⁺ or [C₃H₇]⁺ |

| 71 | High | [C₄H₇O]⁺ |

| 27 | Medium | [C₂H₃]⁺ |

Note: Fragmentation patterns can vary based on the instrument and conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for structural elucidation.

¹H NMR (Proton NMR): The spectrum will show distinct signals corresponding to the different types of protons in the molecule.[21][23]

¹³C NMR (Carbon NMR): The spectrum will exhibit a characteristic peak for the carbonyl carbon in the ketone functional group, typically in the range of 210 ppm.[24][25]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show a strong absorption band corresponding to the C=O stretching of the ketone group, typically around 1720 cm⁻¹.[26][20][24]

Applications

This compound is utilized in several industrial applications:

-

Flavors and Fragrances: Due to its fruity and sweet aroma, it is used as a flavoring agent in food and beverages and as a component in perfumes and colognes.[1][3]

-

Solvent: It serves as a solvent in the formulation of paints, coatings, and adhesives.[1]

-

Chemical Synthesis: It can be used as an intermediate or building block in the synthesis of other organic compounds.[1]

Safety and Handling

This compound is a flammable liquid and vapor.[1][2][7][10] It should be kept away from heat, sparks, open flames, and other ignition sources.[1][2][7] It is recommended to handle this chemical in a well-ventilated area and to use personal protective equipment, including gloves and safety glasses.[2][7] The compound may cause skin, eye, and respiratory irritation.[1]

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Flammable liquids, Category 3 | H226: Flammable liquid and vapor |

| Eye Irritation | H320: Causes eye irritation |

This information is a summary. Always refer to the full Safety Data Sheet (SDS) before handling this chemical.[2][7]

Conclusion

This technical guide has provided a detailed overview of this compound, covering its fundamental properties, synthesis, analytical characterization, applications, and safety considerations. The structured presentation of data and experimental protocols aims to facilitate its use in research and development settings.

References

- 1. Page loading... [wap.guidechem.com]

- 2. fishersci.com [fishersci.com]

- 3. CAS 7379-12-6: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound, 7379-12-6 [thegoodscentscompany.com]

- 5. This compound | 7379-12-6 [chemicalbook.com]

- 6. This compound | C7H14O | CID 23847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. canbipharm.com [canbipharm.com]

- 8. This compound | 7379-12-6 | Benchchem [benchchem.com]

- 9. 3-Hexanone, 2-methyl- [webbook.nist.gov]

- 10. echemi.com [echemi.com]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. 3-Hexanone, 2-methyl- [webbook.nist.gov]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 3-Hexanone, 2-methyl- [webbook.nist.gov]

- 16. This compound | 7379-12-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 17. This compound | 7379-12-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 18. spectrabase.com [spectrabase.com]

- 19. Methylhexanone [chembk.com]

- 20. spectrabase.com [spectrabase.com]

- 21. This compound(7379-12-6) 1H NMR [m.chemicalbook.com]

- 22. researchgate.net [researchgate.net]

- 23. 3-METHYL-2-HEXANONE(2550-21-2) 1H NMR spectrum [chemicalbook.com]

- 24. Spectra Problem #1 Solution [chem.ucalgary.ca]

- 25. This compound [wiredchemist.com]

- 26. 3-Hexanone, 2-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the Physical Properties of 2-Methyl-3-hexanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of 2-Methyl-3-hexanone (CAS No. 7379-12-6), a ketone with applications as a solvent and in the formulation of fragrances and flavors.[1][2] The information is compiled to assist researchers and professionals in understanding the physicochemical characteristics of this compound for laboratory and industrial applications.

Chemical Identity and Structure

This compound, also known as isopropyl propyl ketone, is an aliphatic ketone.[1][3][4] Its structure consists of a six-carbon chain with a carbonyl group at the third carbon and a methyl group at the second position.[1] The presence of the polar carbonyl group and the overall molecular structure significantly influence its physical properties.[5][6][7]

-

IUPAC Name: 2-methylhexan-3-one[9]

-

Synonyms: Isopropyl propyl ketone, Propyl isopropyl ketone, 2-Methylhexan-3-one[1][4][8][11]

Tabulated Physical Properties

The following table summarizes the key quantitative physical properties of this compound for easy reference and comparison.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 131-132 °C | at 760 mmHg (lit.) | [8][12][13][14] |

| 135 °C | at 760 mmHg | [10][15] | |

| 136 °C | [3] | ||

| Melting Point | -46.2 °C | (estimate) | [12][13] |

| Density | 0.812 - 0.816 g/mL | at 20 °C | [15] |

| 0.825 g/mL | at 25 °C (lit.) | [8][12][13] | |

| Refractive Index (nD) | 1.403 - 1.406 | at 20 °C | [15] |

| 1.406 | at 20 °C (lit.) | [8][12][13] | |

| 1.407 | [14] | ||

| Flash Point | 75 °F (23.89 °C) | TCC | [8][12][13][15] |

| 24 °C | [3] | ||

| Vapor Pressure | 8.147 mmHg | at 25 °C (est.) | [15] |

| Water Solubility | 4057 mg/L | at 25 °C (est.) | [15] |

| Limited / Slightly Soluble | [1][2] | ||

| Solubility in Organic Solvents | Soluble | In alcohol and most common organic solvents | [1][2][15] |

| LogP (o/w) | 1.840 | (est.) | [8][15] |

| Appearance | Colorless to pale yellow clear liquid | [3][8][15] |

Experimental Protocols for Property Determination

While specific experimental reports for this compound are not detailed in the literature, the following are standard methodologies used to determine the key physical properties of a liquid ketone.

3.1. Determination of Boiling Point (Distillation)

The boiling point is determined by simple distillation.

-

Apparatus Setup: A distillation flask is filled with this compound and a few boiling chips. The flask is connected to a condenser, which is attached to a receiving flask. A thermometer is placed in the neck of the distillation flask with the bulb positioned just below the side arm leading to the condenser.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises, and its temperature is recorded by the thermometer.

-

Measurement: The boiling point is the stable temperature at which the liquid and vapor phases are in equilibrium, observed as the temperature at which the liquid consistently condenses and collects in the receiving flask. The atmospheric pressure is also recorded and the boiling point is corrected to standard pressure (760 mmHg) if necessary.

3.2. Determination of Density (Pycnometry)

Density is measured using a pycnometer, a glass flask with a precise volume.

-

Calibration: The empty pycnometer is weighed. It is then filled with a reference substance of known density (e.g., deionized water) at a specific temperature (e.g., 20 °C) and weighed again.

-

Sample Measurement: The pycnometer is cleaned, dried, and filled with this compound at the same temperature. It is then weighed.

-

Calculation: The density of the sample is calculated by comparing the mass of the sample to the mass of the reference substance that fills the same, precisely known volume.

3.3. Determination of Refractive Index (Refractometry)

The refractive index is measured using an Abbe refractometer.

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prisms are closed, and the instrument is adjusted until the light and dark fields meet at a sharp line in the eyepiece. The refractive index is read directly from the instrument's scale. The temperature is controlled and recorded, as the refractive index is temperature-dependent.

Visualizations: Workflows and Conceptual Relationships

The following diagrams illustrate the experimental workflows for determining key physical properties and the logical relationships between a ketone's structure and its physical characteristics.

Caption: Experimental workflow for determining boiling point via distillation.

Caption: Experimental workflow for determining density using a pycnometer.

References

- 1. CAS 7379-12-6: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 7379-12-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 3-Hexanone, 2-methyl- (CAS 7379-12-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 6. NEET UG : Physical and Chemical Properties of Ketones [unacademy.com]

- 7. Ketones: Structure, Properties and Chemical test. [allen.in]

- 8. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 9. This compound | C7H14O | CID 23847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [stenutz.eu]

- 11. 3-Hexanone, 2-methyl- [webbook.nist.gov]

- 12. This compound | 7379-12-6 [chemicalbook.com]

- 13. This compound [chembk.com]

- 14. chemsynthesis.com [chemsynthesis.com]

- 15. This compound, 7379-12-6 [thegoodscentscompany.com]

An In-depth Technical Guide to 2-Methyl-3-hexanone: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-3-hexanone, a flammable and moderately toxic aliphatic ketone. The document details its chemical and physical properties, safety and handling protocols, and toxicological profile. Special emphasis is placed on providing structured data and outlining experimental considerations for laboratory use. This guide is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who may handle or utilize this compound in their work.

Chemical and Physical Properties

This compound, also known as isopropyl propyl ketone, is a colorless to pale yellow liquid with a characteristic fruity odor.[1] It is a flammable liquid and should be handled with appropriate caution.[1][2] A summary of its key physical and chemical properties is presented in Table 1 for easy reference.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O | [3] |

| Molecular Weight | 114.19 g/mol | [3] |

| CAS Number | 7379-12-6 | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Fruity | [1] |

| Boiling Point | 131-132 °C | [4] |

| Melting Point | Not available | [4] |

| Flash Point | 23.89 °C (75.00 °F) | [5] |

| Density | 0.825 g/mL | [4] |

| Refractive Index | 1.407 | [4] |

| Solubility | Slightly soluble in water; Soluble in alcohol | [1][5] |

| Vapor Pressure | Not available | |

| logP (o/w) | 1.840 (estimated) | [5] |

Safety and Hazard Information

This compound is classified as a flammable liquid and vapor.[3] It is also considered a mild skin and eye irritant and is moderately toxic by ingestion.[2] The Globally Harmonized System (GHS) classification and associated precautionary statements are summarized below.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | 3 | 🔥 | Warning | H226: Flammable liquid and vapor |

Source: European Chemicals Agency (ECHA)[3]

Toxicological Profile

The primary toxicological concern associated with this compound is its potential neurotoxicity, a characteristic it shares with other hexacarbon compounds.[2][6] The mechanism of neurotoxicity for related hexacarbons is thought to involve interference with neuronal axoplasmic flow.[6] Metabolism of these compounds can lead to the formation of neurotoxic metabolites like 2,5-hexanedione.[6][7] While the specific metabolic pathway and neurotoxic mechanism of this compound are not extensively detailed in available literature, it is prudent to handle it as a potential neurotoxin.

Acute exposure may cause symptoms of central nervous system depression, including dizziness, headache, and nausea.[2] It is also reported to be a mild skin and eye irritant.[2]

Table 3: Acute Toxicity Data for this compound

| Route | Species | Test | Value | Reference |

| Oral | Rat | LD50 | 4 mL/kg | [5] |

| Dermal | Rabbit | LD50 | 16 mL/kg | [5] |

Handling and Storage Protocols

Proper handling and storage are crucial to ensure safety when working with this compound. The following protocols are based on standard laboratory safety guidelines for flammable and moderately toxic liquids.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before any procedure involving this compound to determine the appropriate level of PPE. The following diagram outlines the recommended PPE.

Engineering Controls

All work with this compound should be performed in a well-ventilated area. A chemical fume hood is recommended, especially when heating the substance or when there is a risk of generating aerosols or high vapor concentrations.

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[1] It should be stored in a flammable liquids cabinet.

Spills and Waste Disposal

In case of a spill, evacuate the area and eliminate all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Do not allow the chemical to enter drains.[1] Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

Generalized Protocol for Use in Organic Synthesis

This compound can be used as a precursor in various organic reactions, such as in the synthesis of more complex molecules.[1][8] For instance, a related compound, 5-methyl-3-hexanone, is a starting material for the synthesis of 2-hydroxy-5-methyl-3-hexanone.[8] A general workflow for a synthetic procedure involving a ketone like this compound is depicted below.

Note: This is a generalized workflow. Specific reaction conditions, stoichiometry, and safety precautions will vary depending on the specific transformation being performed. Always consult the relevant literature and perform a thorough risk assessment before proceeding.

Conceptual Protocol for In Vitro Neurotoxicity Screening

Given the neurotoxic potential of related compounds, an in vitro assay could be employed to assess the cytotoxicity of this compound on neuronal cell lines. A conceptual workflow for such an experiment is outlined below.

Biological Signaling Considerations

While specific signaling pathways directly affected by this compound are not well-documented, the metabolism of ketones, in general, has known effects on cellular signaling. Ketone bodies can act as signaling molecules, for instance, by inhibiting histone deacetylases (HDACs) or interacting with G protein-coupled receptors.[9][10] Furthermore, altered ketone metabolism can impact pathways like the PI3K-Akt-mTOR signaling cascade, which is crucial for cell proliferation and growth.[9] The diagram below illustrates a generalized view of how ketone metabolism can influence cellular signaling.

It is important to note that this is a generalized pathway for ketone bodies and may not directly reflect the specific actions of this compound. Further research is needed to elucidate the precise molecular mechanisms of its toxicity.

Conclusion

This compound is a versatile chemical intermediate with important applications in organic synthesis. However, its flammability and potential toxicity necessitate careful handling and adherence to strict safety protocols. This guide provides a foundational understanding of its properties, hazards, and handling procedures to aid researchers in its safe and effective use in the laboratory. The provided conceptual experimental workflows and signaling considerations are intended to guide further investigation into its synthetic applications and toxicological profile. As with any chemical, a thorough review of the most current Safety Data Sheet and relevant literature is essential before commencing any experimental work.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. This compound | C7H14O | CID 23847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound, 7379-12-6 [thegoodscentscompany.com]

- 6. Toxicity and metabolism of the neurotoxic hexacarbons n-hexane, 2-hexanone, and 2,5-hexanedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for 2-Hexanone - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ketone bodies as signaling metabolites - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Methyl-3-hexanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-methyl-3-hexanone, a ketone solvent relevant in various chemical and pharmaceutical applications. Due to the limited availability of direct experimental solubility data for this specific compound, this guide leverages physicochemical principles, data from analogous ketones, and theoretical solubility parameters to provide a robust estimation of its behavior in a range of common organic solvents.

Core Concepts in Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities and intermolecular forces are more likely to be miscible. This compound (C7H14O) is a moderately polar molecule due to the presence of a carbonyl (C=O) group. Its overall polarity is balanced by the nonpolar alkyl chain.

Estimated Solubility of this compound

The following table summarizes the estimated solubility of this compound in various organic solvents at standard temperature and pressure. These estimations are based on the general solubility of ketones, miscibility charts for similar compounds, and Hansen Solubility Parameters. For most organic solvents, this compound is expected to be fully miscible.

| Solvent Class | Solvent | Chemical Formula | Estimated Solubility of this compound |

| Alcohols | Methanol | CH₃OH | Miscible |

| Ethanol | C₂H₅OH | Miscible | |

| Isopropanol | C₃H₇OH | Miscible | |

| Ketones | Acetone | C₃H₆O | Miscible |

| Esters | Ethyl Acetate | C₄H₈O₂ | Miscible |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Miscible |

| Tetrahydrofuran (THF) | C₄H₈O | Miscible | |

| Aromatic Hydrocarbons | Toluene | C₇H₈ | Miscible |

| Benzene | C₆H₆ | Miscible | |

| Aliphatic Hydrocarbons | n-Hexane | C₆H₁₄ | Miscible |

| Heptane | C₇H₁₆ | Miscible | |

| Chlorinated Solvents | Dichloromethane | CH₂Cl₂ | Miscible |

| Chloroform | CHCl₃ | Miscible | |

| Polar Aprotic Solvents | Dimethylformamide (DMF) | C₃H₇NO | Miscible |

| Acetonitrile | C₂H₃N | Miscible | |

| Aqueous | Water | H₂O | Slightly Soluble (est. 4057 mg/L at 25°C)[1] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is adapted from established guidelines like those from the United States Pharmacopeia (USP).

Objective: To determine the concentration of this compound in a saturated solution with a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Vials with septa

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial). The presence of a distinct layer of the ketone after equilibration will confirm that an excess was used.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration in the solvent phase has stabilized.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the mixture to stand undisturbed at the set temperature for at least 2 hours to allow for phase separation.

-

Carefully withdraw an aliquot of the supernatant (the solvent phase) using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microdroplets of the ketone.

-

Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

-

Analytical Measurement:

-

Prepare a series of calibration standards of this compound in the chosen solvent at known concentrations.

-

Analyze the calibration standards and the diluted sample using a validated analytical method, such as GC-FID.

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mol/L, or as a weight/weight percentage.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationships in Solubility

The solubility of a ketone like this compound is influenced by a balance of intermolecular forces. The following diagram illustrates these relationships.

Caption: Factors influencing the solubility of this compound.

References

The Natural Occurrence of 2-Methyl-3-hexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of 2-methyl-3-hexanone, a volatile organic compound with applications in the flavor and fragrance industries. This document details its presence in natural sources, quantitative data where available, experimental protocols for its analysis, and a plausible biosynthetic pathway.

Natural Occurrence of this compound

This compound (CAS 7379-12-6) is a ketone that has been identified as a volatile component in a limited number of natural sources, primarily in fruits. Its presence contributes to the overall aroma profile of these natural products.

In Plant Sources

The most notable natural occurrence of this compound is in loquat fruit (Eriobotrya japonica) .[1][2][3][4] It is one of many volatile compounds that constitute the characteristic aroma of this fruit. While it is a known constituent, its concentration relative to other volatile compounds can vary between different cultivars.[1][3]

A structurally related compound, 2-hydroxy-5-methyl-3-hexanone , has been identified as a characteristic marker for the botanical origin of eucalyptus honey .[5][6] This suggests a potential metabolic relationship and a common precursor in certain plant species.

In Fermented Products

There is potential for the formation of this compound in fermented dairy products. The metabolic activity of starter cultures can produce a variety of volatile compounds, including ketones, which contribute to the final flavor profile of products like yogurt and cheese.[7][8]

Quantitative Data

Quantitative data for this compound in natural sources is limited in the current scientific literature. Most studies on loquat fruit volatiles have focused on the identification and relative abundance of a wide range of compounds rather than the absolute quantification of each component. However, some studies provide a general overview of the composition of chemical classes.

| Source | Compound | Concentration/Abundance | Reference |

| Loquat Fruit (Eriobotrya japonica) | Ketones (as a chemical class) | 13.7% of total volatiles | [4] |

| Eucalyptus Honey | 2-hydroxy-5-methyl-3-hexanone | Not explicitly quantified, but identified as a key marker | [5][6] |

| Fermented Milk | 2-Pentanone (a related ketone) | Found in samples fermented with certain probiotic strains | [8] |

Note: The data for loquat fruit represents the percentage of the total volatile fraction, not the absolute concentration of this compound. The data for eucalyptus honey and fermented milk is for related ketones, highlighting the potential for similar compounds to be present.

Experimental Protocols

The analysis of this compound from natural matrices typically involves headspace sampling followed by gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a common and effective technique for the extraction and concentration of volatile and semi-volatile compounds.

General Protocol for HS-SPME-GC-MS Analysis of Volatiles in Fruit

This protocol is a generalized procedure based on methods used for the analysis of volatile compounds in fruits like loquat.

1. Sample Preparation:

-

Homogenize a known weight of the fruit pulp.

-

Transfer the homogenate to a headspace vial.

-

An internal standard (e.g., 2-methyl-3-heptanone) may be added for quantification.[9]

-

The addition of a salt solution (e.g., NaCl) can enhance the release of volatile compounds.[10]

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used for a broad range of volatile compounds.[10][11][12]

-

Incubation: The sample vial is incubated at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 15-30 minutes) with agitation to facilitate the release of volatiles into the headspace.[9][10]

-

Extraction: The SPME fiber is exposed to the headspace of the sample vial for a defined period (e.g., 30-40 minutes) to adsorb the volatile compounds.[9][13]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: The SPME fiber is inserted into the heated injection port of the GC, where the adsorbed volatiles are thermally desorbed.

-

Separation: The volatile compounds are separated on a capillary column (e.g., DB-Wax or equivalent).[9] The oven temperature is programmed to ramp up to achieve optimal separation.

-

Detection: The separated compounds are detected by a mass spectrometer operating in electron ionization (EI) mode.[14]

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and/or spectral libraries (e.g., NIST).[1]

Experimental Workflow for Volatile Analysis

Caption: A generalized workflow for the analysis of volatile compounds from a natural source.

Biosynthesis of this compound

The precise biosynthetic pathway for this compound in plants has not been fully elucidated. However, a plausible pathway can be inferred from the general metabolism of branched-chain amino acids, which are known precursors to a variety of volatile compounds in fruits.

The biosynthesis is likely initiated from the catabolism of the amino acid isoleucine . Through a series of enzymatic reactions including deamination, decarboxylation, and oxidation, isoleucine is converted into various intermediates. One of these intermediates, a branched-chain acyl-CoA, can be further metabolized to produce the corresponding ketone.

Plausible Biosynthetic Pathway

Caption: A proposed biosynthetic pathway for this compound from isoleucine.

This proposed pathway highlights the key metabolic steps that could lead to the formation of this compound in plants. Further research involving isotopic labeling studies would be necessary to confirm the exact intermediates and enzymes involved.

This technical guide provides a summary of the current knowledge on the natural occurrence of this compound. As research in the field of metabolomics and natural product chemistry advances, a more detailed understanding of its distribution, concentration, and biosynthesis is anticipated.

References

- 1. scispace.com [scispace.com]

- 2. Insights into the volatile flavor and quality profiles of loquat (Eriobotrya japonica Lindl.) during shelf-life via HS-GC-IMS, E-nose, and E-tongue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Characterization of volatiles in Loquat fruit (Eriobotrya japonica Lindl.) | NATIONAL CENTER FOR SCIENTIFIC RESEARCH (CENIC) CHEMICAL SCIENCES JOURNAL [revista.cnic.edu.cu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of Volatile Compounds in Milks Fermented Using Traditional Starter Cultures and Probiotics Based on Odor Activity Value and Chemometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study of Aroma Characteristics and Establishment of Flavor Molecular Labels in Fermented Milks from Different Fermentation Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. journal.bee.or.kr [journal.bee.or.kr]

- 11. ikm.org.my [ikm.org.my]

- 12. mdpi.com [mdpi.com]

- 13. digitalcommons.coastal.edu [digitalcommons.coastal.edu]

- 14. Headspace with Gas Chromatography-Mass Spectrometry for the Use of Volatile Organic Compound Profile in Botanical Origin Authentication of Honey [mdpi.com]

2-Methyl-3-hexanone: A Technical Guide for Researchers

An In-depth Technical Guide on the Volatile Organic Compound 2-Methyl-3-hexanone for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, a volatile organic compound (VOC), is a ketone with the chemical formula C7H14O.[1][2] It is also known by synonyms such as isopropyl propyl ketone.[2] This colorless liquid possesses a characteristic fruity and sweet aroma, which has led to its primary applications in the flavor and fragrance industries.[1] It is also utilized as a solvent in various industrial applications, including paints and coatings.[1] While its organoleptic properties are well-documented, its broader biological activities and potential relevance in drug development are not extensively studied. This guide provides a comprehensive overview of the available technical information on this compound, focusing on its chemical properties, synthesis, analytical methods, and known biological interactions, with a perspective towards its potential consideration in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C7H14O | [2] |

| Molecular Weight | 114.19 g/mol | [3] |

| CAS Number | 7379-12-6 | [2] |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity, sweet | [1] |

| Boiling Point | 131-132 °C | |

| Density | 0.8216 g/cm³ at 15 °C | [4] |

| Flash Point | 23.89 °C (75 °F) | [5] |

| Solubility | Slightly soluble in water; soluble in organic solvents | [1] |

| Refractive Index | 1.406 at 20°C | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving a Grignard reaction to create the precursor alcohol, followed by an oxidation step.

Synthesis Workflow

Caption: Synthesis of this compound via Grignard reaction and subsequent oxidation.

Experimental Protocols

This protocol is adapted from procedures for similar Grignard reactions.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether

-

2-Bromopropane (Isopropyl bromide)

-

Propionaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Apparatus Setup: Assemble a dry three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent Formation: Place magnesium turnings in the flask with a crystal of iodine. Add a small amount of anhydrous diethyl ether to cover the magnesium. A solution of 2-bromopropane in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle boiling of the ether. Once initiated, the remaining 2-bromopropane solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed until the magnesium is consumed.

-

Reaction with Aldehyde: The Grignard reagent solution is cooled in an ice bath. A solution of propionaldehyde in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the reaction temperature below 10°C. After the addition, the mixture is stirred at room temperature for 1-2 hours.

-

Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling in an ice bath. The resulting mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-methyl-3-hexanol.

Two common methods for the oxidation of secondary alcohols to ketones are presented below.

Method A: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder oxidizing agent that converts secondary alcohols to ketones efficiently.[6][7]

Materials:

-

2-Methyl-3-hexanol

-

Pyridinium chlorochromate (PCC)

-

Celite or molecular sieves

-

Anhydrous dichloromethane (DCM)

Procedure:

-

A suspension of PCC and Celite in anhydrous DCM is prepared in a flask under an inert atmosphere.

-

A solution of 2-methyl-3-hexanol in anhydrous DCM is added to the suspension at room temperature.

-

The reaction mixture is stirred for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure. The crude product can be further purified by distillation or column chromatography.

Method B: Swern Oxidation

The Swern oxidation is a mild and widely used method that avoids heavy metals.[8][9][10]

Materials:

-

Dimethyl sulfoxide (DMSO)

-

Oxalyl chloride

-

Anhydrous dichloromethane (DCM)

-

2-Methyl-3-hexanol

-

Triethylamine (Et3N)

Procedure:

-

A solution of DMSO in anhydrous DCM is added to a solution of oxalyl chloride in anhydrous DCM at -78°C (dry ice/acetone bath) under an inert atmosphere. The mixture is stirred for a short period to form the active intermediate.

-

A solution of 2-methyl-3-hexanol in anhydrous DCM is added dropwise, maintaining the temperature at -78°C.

-

After stirring for a period, triethylamine is added, and the reaction is allowed to warm to room temperature.

-

The reaction is quenched with water, and the mixture is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by distillation or column chromatography.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound, particularly in complex matrices such as biological samples.

GC-MS Analysis Workflow

Caption: A general workflow for the analysis of this compound using GC-MS.

Experimental Protocol for GC-MS Analysis (Representative)

This protocol is a generalized procedure based on methods for analyzing VOCs in biological samples.

Instrumentation and Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Headspace autosampler with solid-phase microextraction (SPME) fiber (e.g., PDMS/DVB)

-

GC column suitable for VOC analysis (e.g., DB-5ms, HP-5ms)

-

Sample vials with septa

-

Internal standard (e.g., a deuterated analog or a compound with similar properties not present in the sample)

Procedure:

-

Sample Preparation (Headspace SPME):

-

An aliquot of the biological sample (e.g., plasma, urine) is placed in a headspace vial.

-

An internal standard solution is added.

-

For protein-rich samples, a protein denaturing agent (e.g., urea) and salt (e.g., NaCl) can be added to improve the release of VOCs.

-

The vial is sealed and incubated at a specific temperature (e.g., 60-80°C) for a set time to allow the VOCs to partition into the headspace.

-

The SPME fiber is exposed to the headspace for a defined period to adsorb the analytes.

-

-

GC-MS Analysis:

-

The SPME fiber is desorbed in the hot GC inlet.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An initial temperature of 40-50°C held for a few minutes, followed by a ramp to a final temperature of 250-280°C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: A suitable range to cover the mass of the target analyte and its fragments (e.g., m/z 35-350).

-

Acquisition Mode: Full scan for identification and selected ion monitoring (SIM) for quantification.

-

-

-

Data Analysis:

-

Identification of this compound is based on its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST).

-

Quantification is performed by creating a calibration curve using the peak area ratio of the analyte to the internal standard.

-

Biological Activity and Relevance to Drug Development

The current body of scientific literature on the specific biological activities of this compound beyond its role in olfaction is limited.

Known Biological Interactions

The primary documented biological interaction of this compound is with olfactory receptors, leading to the perception of its characteristic odor.[1] This interaction is a form of chemosensation, a fundamental biological process.

General toxicological data indicates that this compound may act as a mild skin and eye irritant.[3] Inhalation or ingestion may lead to adverse health effects, and it is classified as a neurotoxin that can cause acute solvent syndrome.[3] However, detailed studies on its specific molecular targets and mechanisms of toxicity are lacking. There is a notable absence of research investigating its effects on specific cellular signaling pathways, its potential as a biomarker for disease, or its utility as a lead compound in drug discovery.

Potential Signaling Pathway Interaction: Olfactory Receptor Signaling

While no specific signaling pathways have been elucidated for this compound in the context of drug development, a general representation of how a VOC like it might initiate a signal in the olfactory system is provided below.

Caption: A simplified diagram of a potential olfactory signaling cascade initiated by a volatile organic compound.

Conclusion and Future Perspectives

This compound is a well-characterized VOC with established applications in the flavor and fragrance industries. Its synthesis and analytical detection are achievable through standard organic chemistry and analytical techniques. However, there is a significant gap in the understanding of its biological activity beyond olfaction. For researchers and professionals in drug development, this compound currently represents a molecule with an unexplored biological profile. Future research could focus on screening this compound for activity in various disease models, investigating its potential metabolic pathways and their toxicological implications, and exploring any off-target effects that might suggest novel therapeutic or toxicological mechanisms. Given the growing interest in the role of the metabolome and VOCs in health and disease, a more thorough investigation of the biological effects of common environmental and industrial compounds like this compound is warranted.

References

- 1. guidechem.com [guidechem.com]

- 2. CAS 7379-12-6: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C7H14O | CID 23847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound, 7379-12-6 [thegoodscentscompany.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Swern oxidation - Wikipedia [en.wikipedia.org]

- 10. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

An In-depth Technical Guide to 2-Methyl-3-hexanone: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-3-hexanone, a ketone with applications in the flavor and fragrance industry and as a solvent. This document details the compound's discovery and history, its chemical and physical properties, and common synthetic routes. Experimental protocols for its synthesis are provided, along with a collection of its spectral data. Notably, while the compound's synthesis and properties are well-documented, its specific involvement in biological signaling pathways remains an area with limited available research.

Discovery and History

The precise date and discoverer of this compound are not prominently documented in readily available historical scientific literature. However, its synthesis falls within the broader historical context of the development of organic synthesis in the late 19th and early 20th centuries, a period marked by the exploration of reactions to create novel organic molecules. The synthesis of ketones, in particular, saw significant advancements with the advent of organometallic reagents.

One of the earliest and most versatile methods for the synthesis of ketones is the Grignard reaction, discovered by François Auguste Victor Grignard in 1900. This reaction, which involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound, became a cornerstone of organic synthesis and a likely method for the early preparation of this compound and other similar ketones.

The identification of this compound in natural sources, such as in the volatile compounds of loquat fruit, came much later with the development of advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS).[1] It has also been identified as a characteristic component of eucalyptus honey, contributing to its unique flavor profile.

Chemical and Physical Properties

This compound, also known as isopropyl propyl ketone, is a colorless liquid with a characteristic fruity odor.[2] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C7H14O | [3] |

| Molecular Weight | 114.19 g/mol | [3] |

| CAS Number | 7379-12-6 | [3] |

| Boiling Point | 131-132 °C | [4] |

| Density | 0.825 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.407 | [4] |

| Flash Point | 23.89 °C (75.00 °F) | [1] |

| Solubility | Slightly soluble in water, soluble in organic solvents. | [2] |

Synthesis of this compound

A common and effective method for the laboratory synthesis of this compound involves a two-step process: a Grignard reaction to form a secondary alcohol, followed by oxidation of the alcohol to the corresponding ketone.[5]

Experimental Protocol: Grignard Reaction and Oxidation

Step 1: Synthesis of 2-Methyl-3-hexanol via Grignard Reaction

This step involves the reaction of isobutyraldehyde with propylmagnesium bromide.

-

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

1-Bromopropane

-

Isobutyraldehyde (2-methylpropanal)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, place magnesium turnings.

-

Add a solution of 1-bromopropane in anhydrous diethyl ether to the dropping funnel.

-

Add a small amount of the 1-bromopropane solution to the magnesium turnings to initiate the reaction. The reaction is exothermic and may require gentle heating to start.

-

Once the reaction has started (indicated by the formation of a cloudy solution and gentle refluxing), add the remaining 1-bromopropane solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (propylmagnesium bromide).

-

Cool the reaction mixture in an ice bath.

-

Add a solution of isobutyraldehyde in anhydrous diethyl ether dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation to yield crude 2-methyl-3-hexanol.

-

Step 2: Oxidation of 2-Methyl-3-hexanol to this compound

This step involves the oxidation of the secondary alcohol using an oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.

-

Materials:

-

Crude 2-methyl-3-hexanol from Step 1

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane

-

Silica gel

-

-

Procedure:

-

Dissolve the crude 2-methyl-3-hexanol in anhydrous dichloromethane in a round-bottom flask.

-

Add PCC to the solution in one portion with stirring.

-

Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short column of silica gel to remove the chromium salts.

-

Wash the silica gel with additional diethyl ether.

-

Combine the organic filtrates and remove the solvent by rotary evaporation.

-

Purify the resulting crude this compound by distillation to obtain the final product.

-

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

Spectral Data

The structural confirmation of this compound is typically achieved through a combination of spectroscopic methods.

| Spectroscopic Data | Key Features |

| ¹H NMR | Signals corresponding to the different proton environments in the molecule, including the characteristic quartet of the proton alpha to the carbonyl and methyl groups. |

| ¹³C NMR | A peak in the downfield region (around 215 ppm) characteristic of a ketone carbonyl carbon, along with signals for the other six carbon atoms. |

| Infrared (IR) Spectroscopy | A strong absorption band in the region of 1710-1720 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) at m/z 114, and characteristic fragmentation patterns including alpha-cleavage. |

Biological Activity and Signaling Pathways

Currently, there is a lack of significant research in peer-reviewed scientific literature detailing the specific involvement of this compound in biological signaling pathways. While some ketones are known to interact with cellular signaling cascades, no such role has been established for this compound. Its primary biological relevance appears to be as a volatile organic compound contributing to the aroma and flavor of certain foods. Further research is required to explore any potential bioactivity or role in cellular communication.

The following diagram represents the current understanding of the interaction of this compound in a biological context, which is primarily limited to olfactory perception.

Applications

The primary applications of this compound are:

-

Flavor and Fragrance Industry: Used as a flavoring agent in food products and as a component in fragrances due to its pleasant fruity odor.[2]

-

Solvent: It can be used as a solvent for various organic compounds.[2]

-

Chemical Intermediate: It serves as a starting material or intermediate in the synthesis of other organic compounds.

Conclusion

This compound is a well-characterized aliphatic ketone with established synthesis routes and physical properties. Its role in the flavor and fragrance industry is its most notable application. While its synthesis and chemical nature are well understood, its biological activity beyond olfaction remains largely unexplored. This presents an opportunity for future research to investigate potential interactions with biological systems and signaling pathways, which could uncover new applications for this compound in the fields of biochemistry and drug development.

References

A Technical Guide to the Spectroscopic Analysis of 2-Methyl-3-hexanone

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-methyl-3-hexanone. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed experimental protocols and a structured presentation of spectroscopic data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.5 | Multiplet | 1H | CH |

| ~2.4 | Triplet | 2H | CH₂ -C=O |

| ~1.6 | Sextet | 2H | CH₂ -CH₃ |

| ~1.0 | Doublet | 6H | (CH₃ )₂-CH |

| ~0.9 | Triplet | 3H | CH₂-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type |

| ~215 | C=O |

| ~46 | CH |

| ~36 | CH₂ |

| ~18 | CH₂ |

| ~16 | CH₃ |

| ~14 | CH₃ |

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~2960 | C-H stretch (alkane) |

| ~1715 | C=O stretch (ketone) |

| ~1465 | C-H bend (alkane) |

| ~1370 | C-H bend (alkane) |

Table 4: Mass Spectrometry (Electron Ionization) Data for this compound [1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |

| 114 | Moderate | [M]⁺ (Molecular Ion) |

| 85 | High | [M - C₂H₅]⁺ |

| 71 | Low | [M - C₃H₇]⁺ |

| 57 | Very High | [M - C₄H₉O]⁺ or [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ or [CH₃CO]⁺ |

| 29 | High | [C₂H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of this compound.

Materials and Equipment:

-

NMR Spectrometer (e.g., 300 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

This compound sample

-

Pipettes

Procedure:

-

Sample Preparation: A small amount of this compound (approximately 5-20 mg) is dissolved in about 0.6-0.7 mL of a deuterated solvent, such as CDCl₃.[2] The deuterated solvent is necessary to provide a lock signal for the spectrometer.[3] The solution is then transferred into a clean, dry 5 mm NMR tube.[2][3]

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned to the appropriate frequency for either proton (¹H) or carbon-13 (¹³C) nuclei.[4]

-

Data Acquisition: The sample is shimmed to optimize the homogeneity of the magnetic field.[3] For a standard ¹H NMR spectrum, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.[5] For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

-

Data Processing: The acquired FID is subjected to a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or an internal standard like tetramethylsilane, TMS). Chemical shifts are reported in parts per million (ppm).

Objective: To identify the functional groups present in this compound, particularly the ketone carbonyl group.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Salt plates (e.g., NaCl or KBr), or an Attenuated Total Reflectance (ATR) accessory

-

This compound sample (neat liquid)

-

Pipette

-

Cleaning solvent (e.g., dry acetone or isopropanol)

Procedure (Neat Liquid Sample): [6][7]

-

Sample Preparation: As this compound is a liquid, its spectrum can be taken "neat" (without a solvent).[7] A single drop of the liquid is placed on the surface of a clean, dry salt plate.[6][7][8] A second salt plate is carefully placed on top to create a thin liquid film between the plates.[7][8]

-

Data Acquisition: The "sandwich" of salt plates is mounted in the sample holder of the FTIR spectrometer.[6][7] A background spectrum of the empty instrument is first collected to account for atmospheric CO₂ and water vapor. The sample spectrum is then recorded.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

-

Cleaning: After analysis, the salt plates are carefully separated, rinsed with a dry solvent like acetone, and dried before being stored in a desiccator to prevent damage from moisture.[6][7]

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its molecular formula and structure.

Materials and Equipment:

-

Mass Spectrometer, typically coupled with a Gas Chromatograph (GC-MS)

-

Helium carrier gas

-

This compound sample

-

Solvent (e.g., pentane or dichloromethane) for sample dilution

-

Microsyringe

Procedure (GC-MS with Electron Ionization):

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent.

-

Injection: A small volume (typically 1 µL) of the solution is injected into the gas chromatograph.[9] The high temperature of the injection port vaporizes the sample.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column.[9] The column separates the components of the sample based on their boiling points and interactions with the column's stationary phase. For a pure sample of this compound, this step ensures that only the compound of interest enters the mass spectrometer.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a positively charged molecular ion ([M]⁺).[10]

-

Fragmentation and Mass Analysis: The excess energy from ionization causes the molecular ion to fragment into smaller, characteristic charged ions. These ions are then accelerated into a mass analyzer (e.g., a quadrupole or ion trap), which separates them based on their mass-to-charge ratio (m/z).

-

Detection and Spectrum Generation: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum that plots relative intensity versus m/z. The fragmentation pattern provides structural information, often referred to as a "molecular fingerprint." Alpha-cleavage is a common fragmentation pattern for ketones.[11]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. 3-Hexanone, 2-methyl- [webbook.nist.gov]

- 2. How To [chem.rochester.edu]

- 3. cores.research.asu.edu [cores.research.asu.edu]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. ekwan.github.io [ekwan.github.io]

- 6. webassign.net [webassign.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. researchgate.net [researchgate.net]

- 9. 3.2.1. Extraction and Analysis of Volatile Organic Compounds (VOCs) [bio-protocol.org]

- 10. epa.gov [epa.gov]

- 11. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

2-Methyl-3-hexanone molecular weight and formula

An In-Depth Technical Guide to 2-Methyl-3-hexanone: Molecular Properties

This guide provides essential molecular information for this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a ketone with the IUPAC name 2-methylhexan-3-one.[1] It is also known by synonyms such as Isopropyl Propyl Ketone and 2-Methylhexan-3-one.[1][2][3] The compound is identified by the CAS Registry Number 7379-12-6.[1][2][3]

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is foundational for experimental design, analytical characterization, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C7H14O | PubChem[1], Santa Cruz Biotechnology[2], NIST[3] |

| Molecular Weight | 114.19 g/mol | PubChem[1], Santa Cruz Biotechnology[2], ChemicalBook[4] |

| 114.1855 g/mol | NIST WebBook[3] | |

| 114.18778 g/mol | The Good Scents Company[5] | |

| CAS Number | 7379-12-6 | PubChem[1], Santa Cruz Biotechnology[2], NIST[3] |

Experimental Protocols

The molecular formula and weight of a compound like this compound are determined through established analytical chemistry techniques.

-

Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to deduce the elemental composition and thus the molecular formula.

-

Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, oxygen) in the compound. The resulting percentages are used to calculate the empirical formula, which, in conjunction with the molecular weight from MS, confirms the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for structure elucidation, ¹³C and ¹H NMR spectroscopy can confirm the number of carbon and hydrogen atoms in the molecule, corroborating the molecular formula.

Detailed, standardized protocols for these techniques are widely available through various pharmacopeias and analytical chemistry literature.

Logical Relationship of Molecular Properties

The following diagram illustrates the logical flow from the compound's identity to its fundamental molecular properties.

References

Thermal Stability and Degradation of 2-Methyl-3-hexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of 2-Methyl-3-hexanone. Due to a lack of specific experimental studies on this compound, this guide synthesizes information from safety data, general principles of ketone thermal decomposition, and analytical methodologies for similar volatile organic compounds. It outlines the predicted thermal degradation pathways, potential decomposition products, and standardized experimental protocols for detailed analysis. This document is intended to serve as a foundational resource for researchers and professionals working with this compound, enabling informed handling, storage, and further investigation of its thermal properties.

Introduction

This compound is a branched aliphatic ketone used in various industrial applications. Understanding its thermal stability is crucial for ensuring safe handling, storage, and processing, particularly in environments where it may be subjected to elevated temperatures. Thermal degradation can lead to the formation of volatile and potentially hazardous byproducts, impacting product purity and safety.

This guide addresses the current knowledge gap regarding the specific thermal behavior of this compound by providing a framework based on established principles of organic chemistry and thermal analysis.

Physicochemical and Safety Data

| Property | Value |

| Molecular Formula | C₇H₁₄O |

| Molecular Weight | 114.19 g/mol |

| Boiling Point | 131-132 °C[1] |

| Density | 0.825 g/mL at 25 °C[1] |

| Flash Point | 23.89 °C (75.00 °F)[2] |

| Hazardous Decomposition Products | Upon combustion, forms Carbon monoxide (CO) and Carbon dioxide (CO₂)[3]. |

| Incompatible Materials | Strong oxidizing agents, Acids, Bases[3]. |

Predicted Thermal Degradation Pathways

The thermal degradation of ketones, in the absence of other reagents, typically proceeds through radical mechanisms involving the cleavage of carbon-carbon bonds. These pathways are analogous to the well-established Norrish Type I and Type II photochemical reactions.

Norrish Type I Cleavage

The primary degradation pathway at elevated temperatures is expected to be a Norrish Type I cleavage, which involves the homolytic scission of the carbon-carbon bond adjacent to the carbonyl group. For this compound, two primary cleavage patterns are possible, leading to the formation of two pairs of radical fragments.

-

Pathway A: Cleavage between the carbonyl carbon and the isopropyl group.

-

Pathway B: Cleavage between the carbonyl carbon and the propyl group.

These initial radical fragments can then undergo a series of secondary reactions, including decarbonylation, recombination, and disproportionation, to yield a variety of smaller, more stable molecules.

Norrish Type II Cleavage

A Norrish Type II reaction involves the intramolecular abstraction of a gamma-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a biradical intermediate. This intermediate can then cleave to form an enol and an alkene, or cyclize to form a cyclobutanol derivative. For this compound, this pathway is also plausible and would lead to a different set of degradation products.

Below is a diagram illustrating the predicted primary degradation pathways.

Potential Thermal Degradation Products

Based on the predicted degradation pathways, a range of smaller volatile organic compounds could be formed. The table below lists the likely degradation products.

| Degradation Pathway | Potential Products |

| Norrish Type I | Carbon Monoxide, Propane, Propene, Isobutane, Isobutene, 2-Butanone |

| Norrish Type II | Propene, 2-Butanone |

| Combustion | Carbon Monoxide, Carbon Dioxide |

Experimental Protocols for Thermal Analysis

To obtain definitive data on the thermal stability and degradation of this compound, a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the kinetics of mass loss.

Methodology:

-

Instrument: A high-resolution thermogravimetric analyzer.

-

Sample Preparation: A small sample of this compound (5-10 mg) is placed in an inert alumina or platinum crucible.

-

Atmosphere: The analysis should be conducted under an inert atmosphere (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative degradation.

-

Temperature Program:

-